molecular formula C7H5BrFNO2 B2587732 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene CAS No. 1807209-53-5

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene

Cat. No.: B2587732
CAS No.: 1807209-53-5
M. Wt: 234.024
InChI Key: HUYOQRFHDRKQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 3-fluoro-4-methyl-2-nitrobenzene followed by bromination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the bromination step employs bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
  • 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it valuable for targeted synthetic applications .

Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOQRFHDRKQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.